molecular formula C11H17NO6 B599521 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid CAS No. 183062-97-7

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Cat. No. B599521
M. Wt: 259.258
InChI Key: WORKXXJEHCMZEG-UHFFFAOYSA-N
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Description

“2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” is a chemical compound with the molecular formula C10H17NO4 . It is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The molecular structure of “2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CC(C1)CC(O)=O . The InChI key for this compound is VEFHUWJIRFTGRB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H17NO4, and it has a molecular weight of 215.25 . The compound’s InChI is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) .

Scientific Research Applications

Protected 3-haloazetidines , crucial building blocks in medicinal chemistry, were efficiently synthesized on a gram scale. These intermediates were pivotal in preparing high-value azetidine-3-carboxylic acid derivatives, including the first synthesis of certain tert-butoxycarbonyl compounds (Ji et al., 2018).

The study of polymorphic transitions in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed insights into conformational flexibility and polymorphic structure transformation, contributing to understanding molecular and crystal structure changes (Konovalova et al., 2022).

Synthetic Applications and Building Block Synthesis

Synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals was achieved, facilitating the creation of novel peptide isosteres. These building blocks were utilized in various nucleophilic reactions, showcasing the versatility of tert-butoxycarbonyl compounds in synthetic chemistry (Groth & Meldal, 2001).

A series of tert-butyloxycarbonyl amino acid 4-nitroanilides were synthesized, highlighting the adaptability of tert-butoxycarbonyl-protected compounds in the preparation of complex molecular structures (Schutkowski et al., 2009).

Chiral donor–acceptor azetines were synthesized, demonstrating the potential of tert-butoxycarbonyl compounds in forming amino acid derivatives through selective coupling with nitrogen and oxygen nucleophiles. This process was significant for synthesizing peptides and natural product derivatives, maintaining high stereocontrol and enantiopurity (Marichev et al., 2019).

Catalyst and Reagent Development

H3PW12O40 was identified as an efficient and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines . This process was noted for its quick reaction times and high yields, showcasing the relevance of tert-butoxycarbonyl compounds in facilitating clean and efficient synthesis (Heydari et al., 2007).

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates was explored. The reactions proceeded chemoselectively and under mild conditions, further exemplifying the versatility of tert-butoxycarbonyl compounds in synthetic applications (Saito et al., 2006).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORKXXJEHCMZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725377
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

CAS RN

183062-97-7
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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